(R)-7,8-Dihydroxy Efavirenz
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9ClF3NO4 |
|---|---|
Molecular Weight |
347.67 g/mol |
IUPAC Name |
(4R)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dihydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(11(21)10(8)20)19-12(22)23-13(7,14(16,17)18)4-3-6-1-2-6/h5-6,20-21H,1-2H2,(H,19,22)/t13-/m1/s1 |
InChI Key |
QKGKQHJMJSQQBF-CYBMUJFWSA-N |
Isomeric SMILES |
C1CC1C#C[C@@]2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
Canonical SMILES |
C1CC1C#CC2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of R 7,8 Dihydroxy Efavirenz
Stereoselective Synthetic Methodologies for (R)-7,8-Dihydroxy Efavirenz (B1671121)
The synthesis of (R)-7,8-Dihydroxy Efavirenz presents a significant chemical challenge, primarily due to the need to control stereochemistry at the C4 position of the benzoxazinone (B8607429) core and the two adjacent hydroxyl groups on the aromatic ring. While specific, detailed synthetic protocols for this compound are not widely available in published literature, the construction of this molecule can be approached through enantioselective dihydroxylation strategies and synthesis from Efavirenz precursors.
Enantioselective Dihydroxylation Strategies
The introduction of two hydroxyl groups onto an aromatic ring in a syn configuration, as seen in 7,8-dihydroxy Efavirenz, is a complex transformation. Standard methods for the dihydroxylation of simple alkenes, such as the Sharpless asymmetric dihydroxylation, are highly effective for creating chiral diols from C=C double bonds. acsgcipr.org However, the direct application of these methods to the aromatic ring of Efavirenz is not feasible due to the stability of the aromatic system.
A more plausible approach involves the dearomative dihydroxylation of a suitable naphthalene (B1677914) precursor, which could then be converted to the desired benzoxazinone structure. acs.orgnih.gov For instance, a biomimetic iron catalyst has been shown to effect the dearomative syn-dihydroxylation of naphthalenes. acs.org Such a strategy would require the synthesis of a naphthalene derivative that could be later transformed into the Efavirenz scaffold.
Another potential strategy is the use of dioxygenase enzymes, which are known to catalyze the cis-dihydroxylation of aromatic rings in microorganisms. acs.org While this falls under biotransformation, the use of isolated enzymes in a chemoenzymatic approach could be considered a synthetic methodology.
Approaches to Synthesis from Efavirenz Precursors
Given that this compound is a metabolite of Efavirenz, a logical synthetic approach would be to mimic the metabolic pathway. Efavirenz is first hydroxylated to form 7-hydroxyefavirenz (B1416612) and 8-hydroxyefavirenz (B1664214). pharmgkb.orgoup.comscielo.br These monohydroxylated metabolites could then, in theory, be subjected to a second hydroxylation to yield the 7,8-dihydroxy product.
The synthesis of the Efavirenz core itself is a well-established, multi-step process that typically starts from p-chloroaniline. rjppd.org A key step in many syntheses is the enantioselective addition of a cyclopropylacetylide to a trifluoromethyl ketone precursor to establish the chiral quaternary center at the C4 position. mdpi.comrsc.org
A biomimetic oxidation approach has been reported for the synthesis of the phenolic metabolites of Efavirenz. nih.gov This method utilizes a bio-inspired nonheme Fe-complex to oxidize Efavirenz, yielding 8-hydroxy-EFV and 7-hydroxy-EFV. nih.gov While this method has not been explicitly reported for the synthesis of the dihydroxy metabolite, it suggests that chemical oxidation of Efavirenz or its monohydroxylated precursors could be a viable route.
Biotransformation as a Preparative Route for this compound
Biotransformation represents a promising and potentially more direct route to this compound. The metabolism of Efavirenz in humans and other species is known to produce a variety of hydroxylated metabolites, including the 7,8-dihydroxy derivative. oup.comresearchgate.netscielo.br The primary enzymes responsible for the initial hydroxylation steps are cytochrome P450 isoforms, particularly CYP2B6 and CYP2A6. pharmgkb.orgnih.govnih.gov Subsequent oxidation of the monohydroxylated intermediates can lead to the formation of dihydroxylated products. nih.govresearchgate.net
Studies using in vitro systems, such as human liver and brain microsomes, have confirmed the formation of 8-hydroxyefavirenz and its further metabolism. nih.gov For instance, microglia have been shown to metabolize Efavirenz to 8-hydroxyefavirenz. nih.gov While these studies are typically analytical in scale, they provide the basis for developing a preparative biotransformation process. This could involve the use of whole-cell fermentation with microorganisms known to express the required P450 enzymes or the use of isolated and immobilized enzymes. The table below summarizes the key enzymes involved in Efavirenz metabolism.
| Enzyme | Role in Efavirenz Metabolism |
| CYP2B6 | Major enzyme for 8-hydroxylation; also involved in the formation of 8,14-dihydroxyefavirenz (B8820817). pharmgkb.orgscielo.br |
| CYP2A6 | Principal catalyst for 7-hydroxylation. nih.gov |
| UGT2B7 | Involved in the direct glucuronidation of Efavirenz. nih.gov |
Design and Synthesis of Analogs for Structure-Activity Relationship Studies
The design and synthesis of analogs of this compound are crucial for understanding its structure-activity relationships (SAR), particularly concerning its potential biological targets and off-target effects. While specific SAR studies on analogs of 7,8-dihydroxy Efavirenz are not extensively documented, insights can be drawn from the broader research on Efavirenz analogs.
Research on Efavirenz analogs has primarily focused on modifying the aromatic ring and the cyclopropylacetylene (B33242) side chain to improve potency against resistant HIV-1 strains. nih.govresearchgate.net For example, the introduction of different substituents on the aromatic ring, such as 5,6-difluoro and 6-methoxy groups, has been explored. nih.gov
In the context of this compound, analog design could focus on several key areas:
Modification of the hydroxyl groups: Esterification or etherification of one or both hydroxyl groups could probe the importance of these functionalities for biological activity and alter pharmacokinetic properties.
Alterations to the cyclopropyl (B3062369) ring: Replacing the cyclopropyl group with other small rings or alkyl groups could investigate the role of this moiety in binding to potential protein targets.
Changes to the trifluoromethyl group: While essential for the anti-HIV activity of the parent drug, its role in the context of the dihydroxy metabolite's activity could be explored through its replacement with other electron-withdrawing groups.
The synthesis of these analogs would likely follow similar strategies as those envisioned for this compound itself, starting from appropriately substituted precursors. The table below outlines potential analog classes and the rationale for their design.
| Analog Class | Rationale for Design | Potential Synthetic Approach |
| Mono- and Di-O-alkylated/acylated analogs | To investigate the importance of the free hydroxyl groups for activity and to modify solubility and metabolic stability. | Standard alkylation or acylation of this compound. |
| Analogs with modified cyclopropyl groups | To explore the steric and electronic requirements of the side chain for biological interactions. | Synthesis from precursors with modified alkynyl side chains. researchgate.net |
| Analogs with alternative aromatic substitution | To probe the influence of the electronic properties of the aromatic ring. | Synthesis from appropriately substituted aniline (B41778) starting materials. nih.gov |
Metabolic Biotransformation Pathways Yielding R 7,8 Dihydroxy Efavirenz
Primary Hepatic Hydroxylation of Efavirenz (B1671121)
The initial and principal route of Efavirenz metabolism involves the addition of a single hydroxyl group to the molecule, a process known as monohydroxylation. nih.govpharmgkb.org This primary metabolic step is crucial as it precedes the formation of dihydroxylated metabolites.
Enzymatic Mediators of Monohydroxylation (e.g., Cytochrome P450 Isoforms)
The primary metabolism of Efavirenz is predominantly mediated by the cytochrome P450 super family of enzymes. drugbank.comnih.gov Several isoforms have been identified as contributors to this process, with CYP2B6 playing the most significant role. pharmgkb.orgnih.govnih.govacs.org While CYP2B6 is the main catalyst, other isoforms such as CYP2A6, CYP3A4, CYP3A5, and CYP1A2 also participate, albeit to a lesser extent. pharmgkb.orgnih.govoup.comup.ac.za The expression and activity of these enzymes can vary among individuals due to genetic polymorphisms, which can influence the rate of Efavirenz metabolism. acs.orgnih.govcpicpgx.org Specifically, genetic variants in CYP2B6 have been extensively studied and are known to impact plasma concentrations of Efavirenz. oup.comnih.gov Efavirenz itself can induce the expression of CYP2B6 and CYP3A4, a phenomenon known as auto-induction, which further complicates its metabolic profile. nih.govunivmed.org
Secondary Hydroxylation Events Leading to Dihydroxylated Efavirenz Metabolites
Enzymatic Pathways to (R)-7,8-Dihydroxy Efavirenz from Monohydroxylated Species
Both 7-Hydroxy Efavirenz and 8-Hydroxy Efavirenz can serve as substrates for a second hydroxylation event, leading to the formation of dihydroxylated metabolites. nih.govpharmgkb.orgresearchgate.net Specifically, these monohydroxylated intermediates can be further oxidized to produce (S)-7,8-Dihydroxy Efavirenz. acs.org The enzyme primarily responsible for this secondary hydroxylation is CYP2B6. nih.govpharmgkb.orgresearchgate.net In vitro studies have demonstrated that incubating both 7-Hydroxy Efavirenz and 8-Hydroxy Efavirenz with expressed CYP2B6 results in the formation of a dihydroxylated product. researchgate.netresearchgate.net
Comparative Analysis of Dihydroxylation at C-7 and C-8 Positions
The formation of dihydroxylated metabolites can occur through the further oxidation of either 7-Hydroxy Efavirenz or 8-Hydroxy Efavirenz. nih.govpharmgkb.org In vitro experiments using human liver microsomes have shown that both primary metabolites are converted to a dihydroxylated form. researchgate.net The subsequent hydroxylation of 7-Hydroxy Efavirenz and 8-Hydroxy Efavirenz to (S)-7,8-Dihydroxy Efavirenz is a recognized metabolic step. acs.org Another dihydroxylated metabolite, 8,14-Dihydroxy Efavirenz, has also been identified. pharmgkb.orgnih.gov It has been suggested that 8,14-Dihydroxy Efavirenz is formed from the 14-hydroxylation of 8-Hydroxy Efavirenz. scielo.br However, in vitro studies did not detect the formation of 8,14-Dihydroxy Efavirenz when Efavirenz, 7-Hydroxy Efavirenz, or 8-Hydroxy Efavirenz were used as substrates, suggesting a more complex in vivo pathway, possibly involving glucuronide or sulfate (B86663) conjugates of 8-Hydroxy Efavirenz. nih.govpharmgkb.orgnih.gov
Specificity and Contribution of Cytochrome P450 Isoforms in Dihydroxylation
The formation of dihydroxylated Efavirenz metabolites is also governed by the specificity of cytochrome P450 isoforms.
Role of CYP2B6 in Efavirenz Metabolite Formation
The cytochrome P450 2B6 (CYP2B6) enzyme is the principal catalyst in the metabolism of Efavirenz. scielo.br It is primarily responsible for the 8-hydroxylation of Efavirenz, which is the major metabolic clearance pathway for the drug. pharmgkb.orgnih.govasm.org This initial step leads to the formation of 8-hydroxyefavirenz (B1664214).
Beyond this primary role, CYP2B6 is crucial in the subsequent secondary metabolism. Research has identified CYP2B6 as the main enzyme responsible for the further oxidation of the monohydroxylated metabolites. pharmgkb.orgnih.govacs.org Specifically, CYP2B6 catalyzes the conversion of both 7-hydroxyefavirenz (B1416612) and 8-hydroxyefavirenz into dihydroxylated metabolites. pharmgkb.orgresearchgate.netresearchgate.net The formation of 7,8-dihydroxyefavirenz is explicitly identified as a secondary metabolic event mediated by CYP2B6. acs.orgresearchgate.net
Table 1: Kinetic Parameters of CYP2B6-Mediated Secondary Metabolism of Efavirenz
| Substrate | Product | Vmax (pmol/min/pmol P450) | Km (μM) | Kinetic Model |
|---|---|---|---|---|
| 7-hydroxyefavirenz | Dihydroxyefavirenz | 1.3 | 62.4 | Michaelis-Menten |
| 8-hydroxyefavirenz | Dihydroxyefavirenz | 4.21 | 23.2 | Substrate Inhibition |
Data derived from in vitro studies with expressed CYP2B6. researchgate.net
Minor Contributing Roles of Other CYP Isoforms (e.g., CYP2A6, CYP3A4, CYP3A5, CYP1A2)
While CYP2B6 is the dominant enzyme, other CYP isoforms play significant, albeit minor, roles in the initial stages of Efavirenz metabolism, thereby providing the necessary substrates for the eventual formation of 7,8-dihydroxyefavirenz.
CYP3A4, CYP3A5, and CYP1A2: These enzymes have been noted to play minor roles in the primary metabolic step of Efavirenz 8-hydroxylation. scielo.brpharmgkb.org Their contribution is significantly less than that of CYP2B6. However, by participating in the formation of 8-hydroxyefavirenz, they indirectly contribute to the pool of metabolites available for secondary oxidation to dihydroxylated products like 7,8-dihydroxyefavirenz.
Table 2: Contribution of CYP Isoforms to Efavirenz Primary Metabolism
| CYP Isoform | Primary Metabolic Reaction | Relative Contribution |
|---|---|---|
| CYP2B6 | 8-hydroxylation (Major) & Secondary Hydroxylation | Major |
| CYP2A6 | 7-hydroxylation (Principal Catalyst) | Minor |
| CYP3A4 | 8-hydroxylation | Minor |
| CYP3A5 | 8-hydroxylation | Minor |
| CYP1A2 | 8-hydroxylation | Minor |
This table summarizes the established roles of various CYP enzymes in the initial metabolic steps of Efavirenz. pharmgkb.orgnih.govscielo.brpharmgkb.org
Molecular and Biochemical Mechanisms of R 7,8 Dihydroxy Efavirenz Action
Impact on Brain Biochemical Pathways in Animal Models
The activation of CYP46A1 by (R)-7,8-Dihydroxy Efavirenz (B1671121) has downstream effects on various biochemical pathways in the brain, as observed in animal models.
Treatment with (rac)-7,8-dihydroxy Efavirenz in 5XFAD mice has been shown to increase the brain levels of both acetyl-CoA and acetylcholine (B1216132). nih.govresearchgate.netnih.gov Acetyl-CoA is a vital molecule involved in numerous cellular processes, including the synthesis of the neurotransmitter acetylcholine from choline. nih.gov In 5XFAD mice treated with (rac)-7,8-dihydroxy Efavirenz, the total acetyl-CoA pools in brain homogenates were found to be increased. nih.gov This elevation in acetyl-CoA likely contributes to the observed increase in acetylcholine levels. nih.gov Similar increases in these neurochemicals have been noted with (S)-Efavirenz and (rac)-8,14-dihydroxy Efavirenz treatments. nih.govnih.gov
Table 2: Effects of (rac)-7,8-dihydroxy Efavirenz on Brain Neurotransmitters in 5XFAD Mice
| Biochemical Marker | Effect of Treatment |
|---|---|
| Acetyl-CoA | Increased levels in brain homogenates and mitochondria. nih.gov |
| Acetylcholine | Increased brain levels. nih.govresearchgate.netnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| (R)-7,8-Dihydroxy Efavirenz |
| Efavirenz |
| (S)-Efavirenz |
| (R)-Efavirenz |
| L-Glutamate |
| 24-hydroxycholesterol (B1141375) |
| (rac)-7,8-dihydroxyefavirenz |
| (S)-7,8-dihydroxyefavirenz |
| (rac)-8,14-dihydroxy Efavirenz |
| (S)-8,14-dihydroxyEFV |
| 7-hydroxyEFV |
| 8-hydroxyEFV |
| Acetyl-CoA |
| Acetylcholine |
| Cholesterol |
| Choline |
| Lathosterol |
| Desmosterol |
Effects on Amyloid Beta Peptide Levels in Animal Models
Research in animal models of Alzheimer's disease has explored the potential of this compound to modulate the levels of amyloid-beta (Aβ) peptides, which are central to the pathology of the disease. Studies utilizing the 5XFAD mouse model, which exhibits rapid amyloidogenesis, have provided specific insights into the effects of this compound on different Aβ species.
Treatment with (rac)-7,8-dihydroxy Efavirenz has been shown to have a modest and sex-specific impact on amyloid-beta peptide levels in the brains of 5XFAD mice. nih.govresearchgate.netnih.govmdpi.com Specifically, male mice treated with the compound exhibited a reduction in the levels of insoluble amyloid-beta 40 (Aβ40) peptides. nih.govresearchgate.netnih.govmdpi.com However, this effect was not observed in female mice. mdpi.com
Furthermore, the administration of (rac)-7,8-dihydroxy Efavirenz did not lead to significant changes in the levels of soluble Aβ40 in either sex. mdpi.com Similarly, the levels of both soluble and insoluble amyloid-beta 42 (Aβ42) peptides remained unaltered in both male and female mice following treatment. mdpi.com These findings indicate a selective, albeit modest, effect of (rac)-7,8-dihydroxy Efavirenz on the insoluble Aβ40 fraction in a sex-dependent manner.
The observed effects of (rac)-7,8-dihydroxy Efavirenz on amyloid-beta levels are considered weaker when compared to those of the parent compound, Efavirenz, and another dihydroxy metabolite, (rac)-8,14-dihydroxy Efavirenz. nih.govresearchgate.netnih.gov The mechanism underlying these changes is thought to be linked to the modest activation of CYP46A1, a key enzyme in brain cholesterol metabolism. nih.govresearchgate.netnih.gov
The detailed findings on the effects of (rac)-7,8-dihydroxy Efavirenz on brain amyloid-beta levels in 5XFAD mice are summarized in the table below.
Data on Amyloid-Beta Peptide Levels in 5XFAD Mice Treated with (rac)-7,8-Dihydroxy Efavirenz
| Animal Model | Sex | Amyloid-Beta Species | Change in Level |
|---|---|---|---|
| 5XFAD Mice | Male | Insoluble Aβ40 | Decrease |
| 5XFAD Mice | Female | Insoluble Aβ40 | No significant change |
| 5XFAD Mice | Male | Soluble Aβ40 | No significant change |
| 5XFAD Mice | Female | Soluble Aβ40 | No significant change |
| 5XFAD Mice | Male | Insoluble Aβ42 | No significant change |
| 5XFAD Mice | Female | Insoluble Aβ42 | No significant change |
| 5XFAD Mice | Male | Soluble Aβ42 | No significant change |
| 5XFAD Mice | Female | Soluble Aβ42 | No significant change |
Analytical Methodologies for the Quantification and Characterization of R 7,8 Dihydroxy Efavirenz
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental in distinguishing (R)-7,8-Dihydroxy Efavirenz (B1671121) from its parent compound and other metabolites.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for profiling Efavirenz metabolites. Various HPLC methods, often coupled with ultraviolet (UV) detection, have been developed to separate and quantify Efavirenz and its primary and secondary metabolites. ijpsonline.comresearchgate.net These methods are essential for routine analysis in research and clinical settings due to their robustness and cost-effectiveness. ijpsonline.com
A typical HPLC method involves a reversed-phase column, such as a C18 or biphenyl (B1667301) column, and a mobile phase often consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. ijpsonline.complos.org Gradient elution is frequently employed to achieve optimal separation of compounds with varying polarities. plos.org For instance, a study successfully separated Efavirenz, 8-hydroxy Efavirenz, and neostigmine (B1678181) with consistent retention times using a C18 column. ijpsonline.com The detection is commonly performed using a UV-visible detector at a wavelength where the analytes exhibit maximum absorbance, such as 252 nm or 260 nm. researchgate.netplos.org
The validation of these HPLC methods is critical and typically includes assessments of linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results. researchgate.netplos.org The linear range for quantification can vary, with some methods demonstrating linearity over a broad concentration range. plos.org
Table 1: Example of HPLC Method Parameters for Efavirenz Metabolite Analysis
| Parameter | Condition |
| Column | Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 μm) plos.org |
| Mobile Phase | Phosphate buffer (pH 3.5) and Acetonitrile (gradient) plos.org |
| Flow Rate | 1.5 mL/min plos.org |
| Detection | UV-Visible at 260 nm plos.org |
| Internal Standard | Tenofovir disoproxil fumarate (B1241708) plos.org |
| Retention Time (Efavirenz) | 5.941 min plos.org |
| Linearity Range | 1–300 μg/mL plos.org |
For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods for the definitive identification and quantification of (R)-7,8-Dihydroxy Efavirenz. nih.govplos.org LC-MS combines the powerful separation capabilities of HPLC with the precise mass detection of mass spectrometry, allowing for the accurate measurement of metabolites even at very low concentrations in complex biological samples like plasma, urine, and cerebrospinal fluid. nih.govnih.govbohrium.com
Sample preparation for LC-MS analysis often involves protein precipitation to remove larger molecules from the biological matrix. nih.govplos.org The chromatographic separation is typically achieved using a reversed-phase column. The mass spectrometer can be operated in various modes, with multiple reaction monitoring (MRM) in tandem mass spectrometry being a common choice for quantitative studies due to its high selectivity and sensitivity. plos.org
LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of Efavirenz and its hydroxylated metabolites, including 7-hydroxyefavirenz (B1416612), 8-hydroxyefavirenz (B1664214), and 8,14-dihydroxyefavirenz (B8820817). nih.govresearchgate.net These methods are crucial for pharmacokinetic studies and for investigating the complex metabolic pathways of Efavirenz. plos.orgresearchgate.net The structural information provided by the mass spectra, including the fragmentation patterns of the precursor ions, is invaluable for the unequivocal identification of metabolites. nih.govresearchgate.net
Table 2: Key Aspects of LC-MS for this compound Analysis
| Aspect | Description |
| Instrumentation | Dionex Ultimate 3000RS LC-system coupled with a Q Exactive Orbitrap mass spectrometer nih.gov |
| Sample Preparation | Protein precipitation of plasma samples nih.gov |
| Quantification Range (8-OH-EFV) | 100-50,000 ng/mL nih.gov |
| Validation | Meets European Medicines Agency guidelines for precision, accuracy, and selectivity nih.gov |
| Application | Quantification of Efavirenz and its phase I and II metabolites in human plasma nih.gov |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural confirmation of metabolites like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unequivocal structural elucidation of Efavirenz metabolites. nih.gov High-field NMR analysis provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its structure, including the position of hydroxyl groups in metabolites like 7,8-dihydroxy Efavirenz. nih.gov
Due to the presence of fluorine atoms in the Efavirenz molecule, ¹⁹F NMR spectroscopy offers a highly selective and sensitive method for analysis. semanticscholar.org The large chemical shift range and the absence of natural fluorine in biological fluids simplify the spectra and eliminate interfering background signals, making it an advantageous technique for studying fluorinated drugs and their metabolites. semanticscholar.org
In Vitro Enzymatic Assay Systems for Metabolic Studies
In vitro enzymatic assay systems are crucial for investigating the metabolic pathways leading to the formation of this compound and for identifying the specific enzymes involved. researchgate.netasm.org These studies typically utilize human liver microsomes (HLMs), which contain a rich source of drug-metabolizing enzymes, or recombinant cytochrome P450 (CYP) enzymes expressed in a suitable system. researchgate.netasm.org
Research has shown that the metabolism of Efavirenz is complex, with multiple CYP enzymes playing a role. researchgate.netmdpi.com The formation of 7-hydroxyefavirenz and 8-hydroxyefavirenz, the precursors to dihydroxylated metabolites, is primarily catalyzed by CYP2A6 and CYP2B6, respectively. researchgate.net Further oxidation of these primary metabolites to dihydroxylated species is also predominantly carried out by CYP2B6. researchgate.netresearchgate.net
Kinetic analyses of these enzymatic reactions, determining parameters such as Kₘ and Vₘₐₓ, are performed by incubating the substrate (Efavirenz or its primary metabolites) with the enzyme source and cofactors, followed by quantification of the product formation using methods like LC-MS. researchgate.net Inhibition studies using specific chemical inhibitors or antibodies against particular CYP enzymes help to pinpoint the contribution of each enzyme to the metabolic pathway. nih.gov
Table 3: Enzymes Involved in the Formation of Efavirenz Metabolites
| Metabolite Formation | Primary Catalyzing Enzyme(s) |
| Efavirenz → 7-hydroxyefavirenz | CYP2A6 researchgate.netasm.org |
| Efavirenz → 8-hydroxyefavirenz | CYP2B6 researchgate.netasm.org |
| 7-hydroxyefavirenz → Dihydroxylated metabolite | CYP2B6 researchgate.netresearchgate.net |
| 8-hydroxyefavirenz → Dihydroxylated metabolite | CYP2B6 researchgate.netresearchgate.net |
These in vitro systems have been instrumental in understanding the significant inter-individual variability in Efavirenz metabolism, which can be influenced by genetic polymorphisms in the CYP enzymes. nih.gov They are also vital for predicting potential drug-drug interactions. mdpi.comnih.gov
Structure Activity Relationships Sar and Stereochemical Considerations for R 7,8 Dihydroxy Efavirenz
Influence of Hydroxylation Position on Biological Activity
The position of hydroxylation on the efavirenz (B1671121) molecule has a profound impact on its biological activity, particularly concerning its interaction with cytochrome P450 enzymes. Efavirenz is primarily metabolized to 8-hydroxyefavirenz (B1664214) and to a lesser extent, 7-hydroxyefavirenz (B1416612). These monohydroxylated metabolites can be further oxidized to dihydroxylated forms, such as 7,8-dihydroxyefavirenz.
The biological activity of these metabolites is significantly influenced by the hydroxylation pattern. For instance, while (S)-efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), its hydroxylated metabolites are essentially inactive against HIV-1. However, these metabolites, including (R)-7,8-Dihydroxy Efavirenz, exhibit off-target effects, notably the allosteric activation of CYP46A1, an enzyme critical for cholesterol metabolism in the brain.
Studies have shown that the position of the hydroxyl group determines the nature of the interaction with CYP46A1's allosteric sites. Monohydroxylated metabolites at the 7- and 8-positions can bind to both the efavirenz and L-glutamate allosteric sites on CYP46A1. In contrast, the dihydroxylated metabolite 7,8-dihydroxyefavirenz preferentially binds to the efavirenz-binding site. This differential binding influences the degree of enzyme activation. In vitro studies have demonstrated that all hydroxylated metabolites of efavirenz can allosterically activate CYP46A1.
The table below summarizes the principal enzymes involved in the formation of major efavirenz metabolites.
| Metabolite | Primary Forming Enzyme(s) |
| 8-hydroxyefavirenz | CYP2B6 (major), CYP3A4, CYP3A5, CYP1A2, CYP2A6 (minor) |
| 7-hydroxyefavirenz | CYP2A6 |
| 8,14-dihydroxyefavirenz (B8820817) | CYP2B6 |
Table 1: Principal enzymes involved in the formation of major efavirenz metabolites.
Role of Stereochemistry (R- vs. S-Enantiomers) in Enzyme Interactions
Stereochemistry plays a critical role in the metabolism and enzyme interactions of efavirenz and its derivatives. The parent drug, efavirenz, is administered as the (S)-enantiomer, which is responsible for its anti-HIV activity. The (R)-enantiomer does not inhibit the HIV reverse transcriptase.
The metabolism of efavirenz is highly stereoselective. The rate of hydroxylation of (R)-efavirenz by CYP2B6 is approximately one-tenth that of (S)-efavirenz, with (R)-8-hydroxyefavirenz being the sole metabolite formed from the (R)-enantiomer. In contrast, (S)-efavirenz is metabolized to both 7- and 8-hydroxyefavirenz.
Interestingly, while the antiviral activity is enantiomer-specific, the allosteric activation of CYP46A1 is not. Both (S)- and (R)-efavirenz, as well as their hydroxylated metabolites, can activate purified CYP46A1 in vitro. Research indicates that the spatial configuration (R- vs. S-enantiomer) of the hydroxylated metabolites, including 7,8-dihydroxyefavirenz, does not significantly affect their ability to activate CYP46A1 or the specific allosteric sites to which they bind. The determining factor for allosteric interaction appears to be the position of hydroxylation rather than the chirality of the molecule.
The table below details the stereoselectivity of efavirenz metabolism by CYP2B6.
| Enantiomer | Relative Rate of Metabolism by CYP2B6.1 | Primary Metabolite | Enantioselectivity (S > R) |
| (S)-Efavirenz | ~10-fold higher than (R)-Efavirenz | (S)-8-hydroxyefavirenz | 14-fold for wild-type CYP2B6.1 |
| (R)-Efavirenz | ~1/10th the rate of (S)-Efavirenz | (R)-8-hydroxyefavirenz |
Table 2: Stereoselectivity of Efavirenz Metabolism by CYP2B6.
Mechanistic Insights from Structure-Activity Data Pertaining to Allosteric Binding
The allosteric activation of CYP46A1 by efavirenz and its metabolites provides a fascinating case study in structure-activity relationships. CYP46A1 possesses at least two distinct allosteric sites: one that binds efavirenz and another that binds the neurotransmitter L-glutamate. Simultaneous binding of activators to both sites can result in a synergistic effect on enzyme activity.
The position of the hydroxyl groups on the efavirenz scaffold dictates which allosteric site the metabolite will preferentially bind to. As mentioned, 7,8-dihydroxyefavirenz (both racemic and the (S)-enantiomer) interacts with the efavirenz-binding site. In contrast, the 8,14-dihydroxyefavirenz metabolite binds to the L-glutamate binding site, while the monohydroxylated 7- and 8-hydroxyefavirenz metabolites can interact with both sites.
This differential binding has direct consequences for the activation of CYP46A1. The ability of the monohydroxylated metabolites to engage both allosteric sites may contribute to their potent activation of the enzyme. Conversely, the more restricted binding of the dihydroxylated metabolites to a single site results in a different activation profile. For instance, while (rac)-7,8-dihydroxyefavirenz does activate CYP46A1, its in vivo effects on brain cholesterol metabolism and cognitive function have been found to be weaker than those of the parent drug or the (rac)-8,14-dihydroxy metabolite.
Efavirenz also demonstrates allosteric effects on other cytochrome P450 enzymes, such as CYP3A4. It can act as a heteroactivator, enhancing the metabolism of other CYP3A4 substrates like midazolam by binding to a peripheral allosteric site on the enzyme.
The table below outlines the allosteric binding preferences of efavirenz and its hydroxylated metabolites to CYP46A1.
| Compound | Allosteric Binding Site(s) on CYP46A1 |
| (S)-Efavirenz | Efavirenz-binding site |
| (R)-Efavirenz | Efavirenz-binding site |
| 7-hydroxyefavirenz | Efavirenz and L-glutamate binding sites |
| 8-hydroxyefavirenz | Efavirenz and L-glutamate binding sites |
| 7,8-dihydroxyefavirenz | Efavirenz-binding site |
| 8,14-dihydroxyefavirenz | L-glutamate binding site |
Table 3: Allosteric Binding Preferences of Efavirenz and its Hydroxylated Metabolites to CYP46A1.
Comparative Analysis of Structural Determinants Across Efavirenz Hydroxylated Metabolites
A comparative analysis of the structural determinants across the various hydroxylated metabolites of efavirenz reveals a clear SAR trend. The key determinant for the interaction with CYP46A1 is the position of the hydroxyl group(s), which dictates the binding to the enzyme's allosteric sites and, consequently, the extent of enzyme activation.
The monohydroxylated metabolites, 7-hydroxyefavirenz and 8-hydroxyefavirenz, appear to be more versatile in their allosteric interactions, capable of engaging both the efavirenz and L-glutamate binding sites of CYP46A1. This dual binding capability may underlie their potent activation of the enzyme.
The dihydroxylated metabolites, on the other hand, exhibit more specific binding. 7,8-dihydroxyefavirenz binds preferentially to the efavirenz site, while 8,14-dihydroxyefavirenz binds to the L-glutamate site. This specificity in binding leads to different downstream effects on enzyme activity and in vivo outcomes. For example, despite both being dihydroxylated metabolites, (rac)-7,8-dihydroxyefavirenz has been shown to be less effective in vivo compared to (rac)-8,14-dihydroxyefavirenz and the parent compound (S)-efavirenz in terms of improving cognitive function in animal models of Alzheimer's disease.
In Vitro and Animal Model Studies Investigating R 7,8 Dihydroxy Efavirenz
Cell-Based Systems for Metabolic and Functional Studies
Cell-based systems have been instrumental in elucidating the metabolic pathways of Efavirenz (B1671121) and its derivatives. Studies have utilized primary neural cells from mice, including microglia, cortical neurons, and astrocytes, to probe the metabolism of Efavirenz. nih.gov
In these cell culture experiments, microglia were the only cell type to demonstrate metabolic activity towards racemic Efavirenz, converting it to 8-hydroxyefavirenz (B1664214) (8-OH EFV). researchgate.net However, when these primary neural cells were treated with the P450-dependent metabolites of EFV, glucuronidation was observed in cortical neurons and astrocytes. nih.gov This indicates a cell-type-specific role in the further metabolism of Efavirenz metabolites. nih.gov Specifically, primary astrocytes, striatal neurons, and cortical neurons did not show metabolic activity toward racemic-EFV. researchgate.net
In Vivo Investigations Utilizing Animal Models (e.g., 5XFAD Mice)
The 5XFAD mouse model, which is used for studying Alzheimer's disease, has been employed to investigate the in vivo effects of (rac)-7,8-dihydroxy EFV. nih.govnih.gov
Treatment of 5XFAD mice with (rac)-7,8-dihydroxy EFV resulted in a modest activation of CYP46A1 in the brain. researchgate.netnih.gov This was evidenced by an increase in the brain levels of 24-hydroxycholesterol (B1141375) (24HC), the product of CYP46A1 activity, without a change in the expression level of the CYP46A1 protein itself. mdpi.com The treatment also led to increased brain concentrations of acetyl-CoA and acetylcholine (B1216132) in both male and female mice. researchgate.netnih.govnih.gov
A notable finding was a sex-specific effect on amyloid-β (Aβ) peptides. In male mice treated with (rac)-7,8-dihydroxy EFV, there was a decrease in the brain levels of insoluble Aβ40 peptides. researchgate.netnih.govnih.gov In contrast, a decrease in insoluble Aβ42 peptides was observed, particularly in male mice. nih.gov
The table below summarizes the key biomarker changes observed in the brains of 5XFAD mice treated with (rac)-7,8-dihydroxy EFV.
| Biomarker | Change Observed | Sex Specificity | Citation |
| CYP46A1 Activity | Modest Increase | Both Sexes | researchgate.netnih.gov |
| Acetyl-CoA | Increased | Both Sexes | researchgate.netnih.gov |
| Acetylcholine | Increased | Both Sexes | researchgate.netnih.gov |
| Insoluble Aβ40 | Decreased | Males | researchgate.netnih.gov |
| Insoluble Aβ42 | Decreased | Primarily Males | nih.gov |
| Lathosterol | No significant change | Both Sexes | nih.gov |
| Desmosterol | Modest increase in females, decrease in males | Yes | nih.gov |
When comparing the effects of (rac)-7,8-dihydroxy EFV to its parent compound, Efavirenz, and another dihydroxylated metabolite, (rac)-8,14-dihydroxy EFV, notable differences in functional outcomes were observed in 5XFAD mice. researchgate.netnih.gov
Despite the observed biomarker modulation, treatment with (rac)-7,8-dihydroxy EFV did not lead to improvements in cognitive performance in various memory tasks, such as the Barnes maze, Y-maze, and fear conditioning tests. researchgate.netnih.govnih.gov This is in stark contrast to the cognitive enhancements seen in 5XFAD mice treated with either Efavirenz or (rac)-8,14-dihydroxy EFV. researchgate.netnih.govnih.gov
The following table provides a comparative overview of the effects of these compounds in the 5XFAD mouse model.
| Compound | CYP46A1 Activation | Cognitive Improvement | Key Aβ Reduction | Citation |
| (rac)-7,8-Dihydroxy Efavirenz | Modest | No | Insoluble Aβ40 (males), Insoluble Aβ42 (primarily males) | researchgate.netnih.govnih.gov |
| (S)-Efavirenz | Yes | Yes | Insoluble Aβ40 and Aβ42 (when treated early) | nih.gov |
| (rac)-8,14-Dihydroxy Efavirenz | Yes | Yes | Insoluble Aβ40 (both sexes) | researchgate.netnih.gov |
Future Directions and Unexplored Research Avenues for R 7,8 Dihydroxy Efavirenz
Identification of Novel Metabolic Pathways and Conjugates
The metabolic fate of Efavirenz (B1671121) is complex, involving initial hydroxylation followed by secondary metabolism. While the primary pathways leading to mono-hydroxylated metabolites like 7-hydroxyefavirenz (B1416612) and 8-hydroxyefavirenz (B1664214) are well-documented, the subsequent steps involving dihydroxylated forms such as 7,8-Dihydroxy Efavirenz are less clear, particularly for the (R)-enantiomer. nih.govnih.gov
Future research should focus on elucidating the complete metabolic cascade of (R)-7,8-Dihydroxy Efavirenz. The primary enzymes responsible for its formation, mainly from 7-hydroxyefavirenz and 8-hydroxyefavirenz, are thought to be cytochrome P450 enzymes, with CYP2B6 playing a significant role. nih.gov However, the specific isoforms that metabolize the (R)-enantiomer and the kinetics of these reactions are not well characterized.
Furthermore, the conjugation pathways for this dihydroxy metabolite remain a critical knowledge gap. While glucuronidation and sulfation are known secondary metabolic routes for Efavirenz metabolites, the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes that act on this compound have not been definitively identified. clinpgx.orgresearchgate.net Investigating these pathways is essential for a comprehensive understanding of its clearance and potential for drug-drug interactions.
Table 1: Potential Enzymes in the Metabolism of this compound This table is interactive. Click on the headers to sort.
| Metabolic Step | Enzyme Family | Potential Isoforms | Research Focus |
|---|---|---|---|
| Formation | Cytochrome P450 (CYP) | CYP2B6, CYP2A6 | Characterize stereospecificity and kinetics for the (R)-enantiomer. nih.gov |
| Conjugation | UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT2B7 | Identify specific isoforms responsible for glucuronidating the dihydroxy metabolite. clinpgx.org |
Refinement of Stereoselective Synthetic Methodologies
The development of efficient and highly stereoselective synthetic routes to this compound is paramount for enabling detailed pharmacological studies. Current synthetic strategies for Efavirenz focus on establishing the critical trifluoromethyl-bearing quaternary stereocenter of the parent drug, often through asymmetric alkynylation or trifluoromethylation. rsc.orgscilit.com
A significant future challenge is the adaptation of these methods for the direct synthesis of the 7,8-dihydroxy metabolite. This requires developing synthetic pathways that can introduce the two hydroxyl groups onto the benzoxazinone (B8607429) core with high regioselectivity, either before or after the creation of the stereocenter. Metal-free, organocatalytic approaches could offer an alternative to traditional manufacturing processes, potentially providing a more efficient route. scilit.com Refining these methodologies to produce the (R)-enantiomer specifically, rather than a racemic mixture, would be a substantial advancement, eliminating the need for costly and often inefficient chiral resolution steps later in the synthesis. google.comgoogle.com
Development of Targeted Research Probes and Pharmacological Tools
The known interaction of Efavirenz metabolites with proteins like CYP46A1 opens the door for the development of this compound-based molecular probes. nih.gov While its efficacy as a direct therapeutic agent may be limited, its core structure can serve as a scaffold for creating valuable pharmacological tools.
Unexplored research avenues include the rational design and synthesis of derivatives for specific applications:
Fluorescent Probes: Attaching a fluorescent tag to one of the hydroxyl groups could allow for real-time imaging of the compound's distribution within cells and tissues, helping to visualize its engagement with specific targets.
Affinity-Based Probes: Incorporating a photoreactive group or a biotin (B1667282) tag could enable the identification and isolation of previously unknown binding partners, shedding light on novel biological functions or off-target effects.
Selective Modulators: Using the this compound structure as a starting point, medicinal chemists could design and synthesize new analogs with improved potency and selectivity for targets like CYP46A1, potentially leading to new therapeutic strategies. nih.gov The modest effects of the current compound suggest that structural modifications could significantly enhance its activity. nih.gov
Q & A
Q. What are the key enzymatic pathways involved in the formation of (R)-7,8-Dihydroxy Efavirenz, and how do these pathways influence its pharmacological activity?
- Answer : this compound is a secondary metabolite of Efavirenz (EFV), primarily formed via CYP2B6-mediated hydroxylation of EFV to 8-hydroxy EFV, followed by further oxidation by CYP2B6 and CYP1A1 to yield the dihydroxy derivative . The specificity of these enzymes impacts metabolite yield and activity. For example, CYP2B6 polymorphisms may alter metabolic rates, affecting in vivo concentrations. Researchers should validate enzyme contributions using in vitro assays (e.g., recombinant CYP isoforms) and quantify metabolites via LC-MS/MS to correlate pathway efficiency with biological effects .
Q. How does this compound compare to other EFV metabolites in modulating CYP46A1 activity, and what experimental models are suitable for such comparisons?
- Answer : In vivo studies using 5XFAD mice (an Alzheimer’s disease model) show that (R)-7,8-Dihydroxy EFV induces weaker CYP46A1 activation than EFV or (rac)-8,14-Dihydroxy EFV, with no significant cognitive improvements . To compare metabolites, use:
- Animal models : 5XFAD mice for brain-specific CYP46A1 effects.
- Endpoint assays : Measure brain cholesterol metabolites (e.g., 24-hydroxycholesterol), amyloid-β levels, and acetyl-CoA/acetylcholine via HPLC or ELISA.
- Statistical analysis : Apply ANOVA with post-hoc tests to assess inter-group differences in enzyme activity and biomarker levels .
Advanced Research Questions
Q. What methodological considerations are critical when designing experiments to resolve contradictory data on this compound’s efficacy in CYP46A1 activation?
- Answer : Contradictions often arise from differences in:
- Dosage regimens : Low vs. high doses may yield divergent allosteric effects. Optimize dosing using pharmacokinetic modeling to maintain brain-specific concentrations .
- Experimental conditions : Co-incubate EFV with its metabolites (e.g., in vitro CYP46A1 assays) to simulate in vivo interactions and identify synergistic/antagonistic effects .
- Data normalization : Control for sex-specific responses (e.g., male vs. female 5XFAD mice show varying amyloid-β reductions) .
- Table 1 : Key Variables in Experimental Design
Q. How can researchers optimize in vitro-to-in vivo extrapolation (IVIVE) for this compound’s neuropharmacological effects?
- Answer :
- Step 1 : Perform in vitro CYP46A1 activation assays with human recombinant enzymes to establish concentration-response relationships .
- Step 2 : Use physiologically based pharmacokinetic (PBPK) modeling to predict brain exposure, incorporating parameters like logP (lipophilicity) and protein binding .
- Step 3 : Validate predictions in transgenic mice (e.g., CYP46A1-overexpressing models) and correlate with biomarkers (e.g., amyloid-β40/42 ratios) .
- Data interpretation : Apply Bayesian statistics to integrate in vitro and in vivo data, reducing uncertainty in efficacy predictions .
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices, and how should data validation be conducted?
- Answer :
- Techniques :
- LC-MS/MS : Use deuterated internal standards (e.g., EFV-d4) for precise quantification in plasma, cerebrospinal fluid, and brain homogenates .
- Chiral chromatography : Separate (R)- and (S)-enantiomers to assess stereospecific activity .
- Validation :
- Follow FDA bioanalytical guidelines for accuracy (85–115%), precision (CV <15%), and stability (freeze-thaw cycles).
- Include negative controls (matrix blanks) and cross-validate with orthogonal methods (e.g., ELISA for metabolite-protein interactions) .
Methodological Resources
- Data analysis : Use tools like GraphPad Prism for dose-response curves and R/Python for multivariate statistics .
- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research and obtain institutional ethics approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
